Sucrose-13C6-glu
Description
Properties
Molecular Formula |
¹³C₆C₆H₂₂O₁₁ |
|---|---|
Molecular Weight |
348.25 |
Synonyms |
β-D-Fructofuranosyl α-D-Glucopyranoside-13C6 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Flux Analysis
Overview:
Metabolic flux analysis using Sucrose-13C6-glu enables researchers to study how glucose is processed within various biological systems. This method helps in understanding the dynamics of glucose metabolism under different physiological conditions.
Key Findings:
- In a study analyzing glucose homeostasis under hypoxic conditions, this compound demonstrated a complete mass isotopologue distribution, indicating its effective incorporation into metabolic pathways. The dominant isotopologue was identified as Glc M + 6, highlighting its role in metabolic transformations in cells under stress .
- Another research highlighted the differential utilization of glucose and sucrose in diapausing mosquitoes, where this compound was used to track carbon incorporation into lipids and polysaccharides. The results indicated that glucose was preferentially metabolized for lipid biosynthesis compared to sucrose .
Cancer Metabolism Studies
Overview:
this compound is pivotal in cancer research, particularly in studying glycolysis and metabolic alterations in tumor cells. Hyperpolarized forms of this compound have been utilized to visualize metabolic processes in real-time.
Key Findings:
- Hyperpolarized this compound has been employed to observe elevated glycolysis rates in cancerous tissues, known as the Warburg effect. This technique allows for the monitoring of metabolic fluxes in vivo, providing insights into tumor metabolism .
- The use of this compound has facilitated the identification of metabolic intermediates such as pyruvate and lactate, which are crucial for understanding cancer cell metabolism and potential therapeutic targets .
Nutritional Studies
Overview:
In nutritional science, this compound is utilized to investigate the effects of dietary components on glucose metabolism and absorption kinetics.
Key Findings:
- A study examining the co-ingestion of L-arabinose with sucrose revealed that this combination delayed glucose absorption derived from this compound. The results indicated a more stable postprandial glucose response, which is essential for managing glycemic control .
- Another investigation into high-sucrose diets showed that consumption of this compound resulted in altered glucose tolerance and insulin sensitivity in animal models. This research underscores the importance of understanding how different sugars affect metabolic health .
Microbial Metabolism Studies
Overview:
this compound has applications in microbiology for analyzing microbial metabolic pathways and fluxes.
Key Findings:
- Research utilizing this compound has demonstrated its effectiveness in tracing carbon flow through microbial communities, helping to elucidate the metabolic capabilities of gut microbiota .
- The compound has also been employed to assess the catabolism of labeled substrates by gut bacteria, providing insights into how dietary components are processed by intestinal microbiota .
Data Tables
Case Studies
- Hypoxia-Induced Metabolism :
- Cancer Glycolysis Imaging :
- Dietary Impact on Glucose Kinetics :
Preparation Methods
Starting Materials and Isotopic Enrichment
The synthesis begins with D-glucose-¹³C₆ , a uniformly labeled monosaccharide commercially produced by Cambridge Isotope Laboratories (CLM-8091-0.1MG). This precursor is synthesized via microbial fermentation using Ralstonia eutropha or recombinant Escherichia coli strains cultured in media enriched with ¹³C-glucose. For instance, R. eutropha NCIMB 11599 achieves a ¹³C-labeling ratio of 98% when grown in Luria-Bertani (LB3) medium containing 40 g/L ¹³C-glucose.
Enzymatic Coupling of Glucose and Fructose
Sucrose-¹³C₆-glucose is synthesized via sucrose synthase-mediated glycosylation :
-
Reaction Setup : A mixture of ¹³C₆-glucose (10 mM) and unlabeled fructose (10 mM) is incubated with sucrose synthase (5 U/mL) in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM Mg²⁺.
-
Kinetics : The reaction proceeds at 37°C for 24 hours, yielding sucrose-¹³C₆-glucose with >95% purity.
-
Purification : The product is isolated using high-performance liquid chromatography (HPLC) with a C18 column and validated via nuclear magnetic resonance (NMR).
Table 1: Yield of Enzymatic Sucrose Synthesis
| Substrate Concentration (mM) | Enzyme Activity (U/mL) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 5 | 92 | 95 |
| 20 | 10 | 88 | 93 |
Biosynthetic Production Using Microbial Systems
Bacterial Fermentation with ¹³C-Glucose
Ralstonia eutropha and E. coli JM109 are engineered to produce sucrose-¹³C₆-glucose via heterologous expression of sucrose biosynthesis pathways:
Table 2: Microbial Production Efficiency
| Strain | Sucrose Yield (g/L) | ¹³C-Labeling Ratio (%) |
|---|---|---|
| R. eutropha NCIMB 11599 | 4.7 | 98 |
| E. coli JM109 | 1.4 | 95 |
Challenges in Isotopic Purity
Isotope effects reduce enzymatic activity by 15–20% compared to natural glucose, necessitating optimized substrate concentrations.
Photosynthetic Labeling in Plants
¹³CO₂ Assimilation in Arabidopsis thaliana
Photosynthetic organisms incorporate ¹³C into sucrose through Calvin-Benson cycle intermediates:
Limitations for Glucose-Specific Labeling
While this method achieves uniform ¹³C labeling across sucrose’s glucose and fructose moieties, selective labeling of glucose requires genetic modification of fructose biosynthesis pathways, which remains experimentally challenging.
Analytical Validation of Sucrose-¹³C₆-Glucose
Mass Spectrometry (MS) Quantification
A liquid chromatography-tandem MS (LC-MS/MS) method is employed:
Table 3: LC-MS/MS Performance Metrics
| Parameter | Value |
|---|---|
| Retention Time (min) | 2.78 ± 0.03 |
| Linearity (R²) | 0.999 |
| Limit of Detection (ng/mL) | 5 |
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR spectra confirm the ¹³C-labeling pattern by observing peak splitting in the glucose moiety’s anomeric protons (δ 5.41 ppm).
Applications in Metabolic Research
Q & A
Q. How can researchers leverage Google Scholar to identify knowledge gaps in Sucrose-<sup>13</sup>C6-glu applications?
- Answer : Use advanced search operators (e.g.,
"Sucrose-13C6-glu" AND ("metabolic flux" OR "isotopic tracing")) and filter by publication year (>2015). Review citation networks of seminal papers to uncover under-cited methodologies or contradictory findings .
Data Analysis & Contradiction Resolution
Q. What metrics should be reported when comparing <sup>13</sup>C isotopic enrichment levels across studies?
Q. Q. How can conflicting results in Sucrose-<sup>13</sup>C6-glu uptake rates be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
